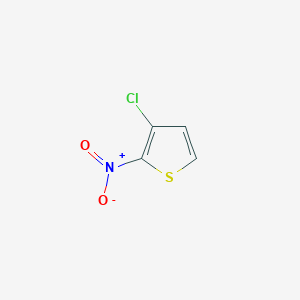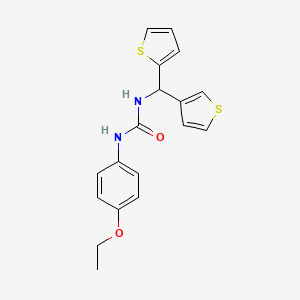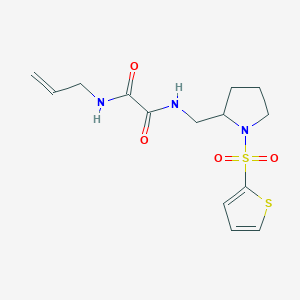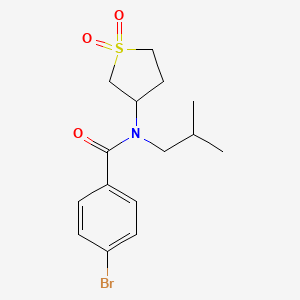
3-Chloro-2-nitrothiophène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-nitrothiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. The presence of both chlorine and nitro groups on the thiophene ring makes 3-Chloro-2-nitrothiophene a valuable intermediate in organic synthesis and various chemical reactions.
Applications De Recherche Scientifique
3-Chloro-2-nitrothiophene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
Target of Action
niger . These compounds likely interact with various proteins or enzymes within these organisms, disrupting their normal function.
Mode of Action
It is suggested that similar compounds, such as 2-chloro-3,5-dinitrothiophene, may involve a nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring, leading to displacement of halogen . This interaction could potentially alter the function of the target proteins or enzymes, leading to the observed biological effects.
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may interfere with the function of sulfur-containing proteins or simpler thiols inside the cell . This could potentially disrupt a variety of biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . This suggests that the compound can be readily absorbed from the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting the central nervous system.
Result of Action
Based on its mode of action, it can be inferred that the compound may disrupt the function of target proteins or enzymes, potentially leading to cell death or other biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-nitrothiophene. For instance, the compound’s solubility can affect its bioavailability and distribution within the body . Additionally, factors such as pH and temperature can influence the compound’s stability and reactivity.
Analyse Biochimique
Cellular Effects
Some nitrothiophenes have been shown to have a wide range of biological activities, including inhibiting the growth of certain organisms
Molecular Mechanism
It is known that some nitrothiophenes can undergo nucleophilic attack by intracellular thiols, leading to displacement of halogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chloro-2-nitrothiophene can be synthesized through several methods. One common approach involves the nitration of 3-chlorothiophene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the formation of by-products.
Industrial Production Methods: In industrial settings, the production of 3-Chloro-2-nitrothiophene often involves continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and concentration, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-2-nitrothiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Electrophilic Substitution: Halogens (e.g., bromine) or sulfonating agents (e.g., sulfur trioxide) in the presence of a Lewis acid catalyst.
Major Products:
Nucleophilic Substitution: Substituted thiophenes with various functional groups.
Reduction: 3-Chloro-2-aminothiophene.
Electrophilic Substitution: Halogenated or sulfonated thiophenes.
Comparaison Avec Des Composés Similaires
2-Chloro-3-nitrothiophene: Similar structure but with different positional isomerism.
3-Bromo-2-nitrothiophene: Bromine atom instead of chlorine, affecting reactivity and properties.
2-Nitrothiophene: Lacks the chlorine atom, leading to different chemical behavior.
Uniqueness: 3-Chloro-2-nitrothiophene is unique due to the combined presence of both chlorine and nitro groups on the thiophene ring. This combination enhances its reactivity and makes it a versatile intermediate for various synthetic applications.
Propriétés
IUPAC Name |
3-chloro-2-nitrothiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2S/c5-3-1-2-9-4(3)6(7)8/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRGXGMRGIFNDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2378924.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2378926.png)
![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378927.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2378930.png)
![4-(3-fluorophenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378932.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2378934.png)



![2-[[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2378940.png)
![1,3-bis(4-chlorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2378941.png)
